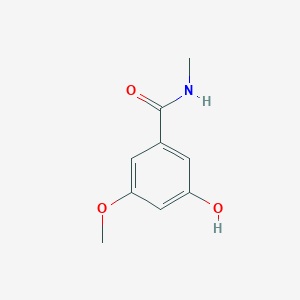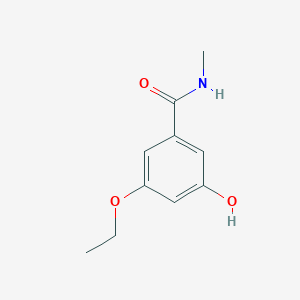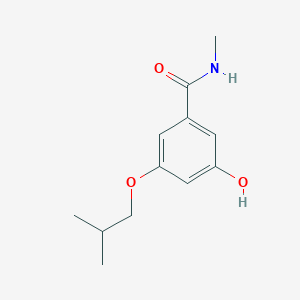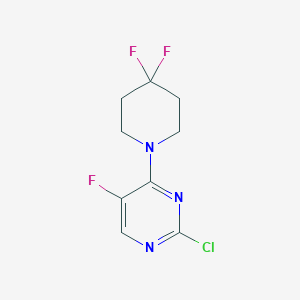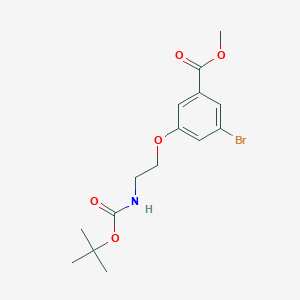
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the benzoate ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves multiple steps:
Bromination: The starting material, methyl benzoate, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.
Etherification: The protected amino group is then introduced to the benzoate ring through an etherification reaction using an appropriate ethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), iron or aluminum chloride as catalysts.
Protection: tert-butoxycarbonyl chloride (Boc-Cl), triethylamine.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Boronic acids, palladium catalysts.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Deprotection: Free amino benzoate.
Coupling: Biaryl compounds when using Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate depends on its specific application. In general, it acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield desired products. The molecular targets and pathways involved are specific to the reactions it participates in, such as enzyme inhibition or receptor binding in biological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-(2-aminoethoxy)benzoate: Similar structure but without the Boc protection.
Methyl 3-bromo-5-(2-(methoxycarbonyl)amino)ethoxy)benzoate: Similar structure with a different protecting group.
Methyl 3-bromo-5-(2-(acetylamino)ethoxy)benzoate: Similar structure with an acetyl protecting group.
Uniqueness
Methyl 3-bromo-5-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of the Boc-protected amino group, which provides stability and ease of handling during synthesis. The Boc group can be easily removed under mild acidic conditions, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
methyl 3-bromo-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-12-8-10(13(18)20-4)7-11(16)9-12/h7-9H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWHHCYQFZJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
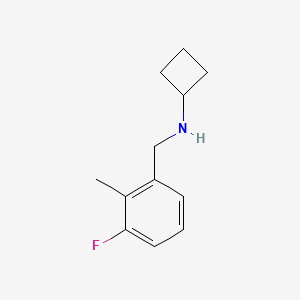

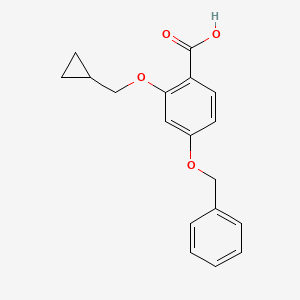
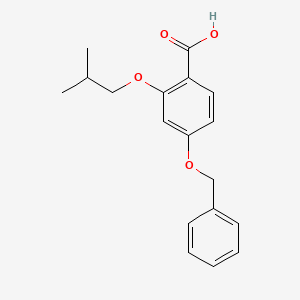
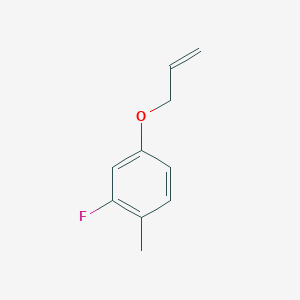
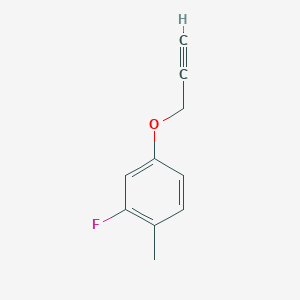
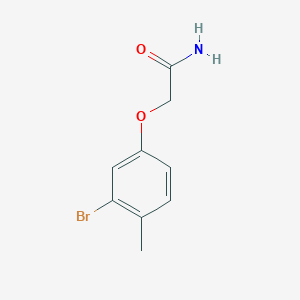
![3-Iodo-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161626.png)
![3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161632.png)
